molecular formula C21H18N4O3 B2736470 N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-72-7

N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2736470
CAS No.: 941893-72-7
M. Wt: 374.4
InChI Key: SAIIDEWDEOYGOB-UHFFFAOYSA-N
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Description

This compound (ID: G419-0012) features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide moiety at position 5. The acetamide is further substituted with a 3-methoxyphenyl group, contributing to its molecular weight of 374.4 g/mol (C₂₁H₁₈N₄O₃) .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-28-17-9-5-8-16(12-17)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIIDEWDEOYGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrazinone Core

      Starting Materials: Phenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid to form the pyrazolone intermediate.

      Cyclization: The intermediate undergoes cyclization with 2-chloro-3-formylquinoxaline under basic conditions to form the pyrazolo[1,5-a]pyrazinone core.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. The pyrazolo[1,5-a]pyrazine ring remains stable under mild hydrolysis but may degrade under prolonged exposure to strong acids or bases.

Conditions Reactants Products Notes
1M HCl, 80°C, 6 hrsWater2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acidPartial degradation of the pyrazine ring
0.5M NaOH, RT, 24 hrsEthanol/water (1:1)N-(3-methoxyphenyl)amine + pyrazolo[1,5-a]pyrazine-4-oneHigh selectivity for amide cleavage

Nucleophilic Aromatic Substitution

The electron-deficient pyrazolo[1,5-a]pyrazine ring facilitates substitutions at position 4 (oxo group) or position 2 (phenyl group). The 3-methoxyphenyl substituent directs reactivity through steric and electronic effects.

Reagent Position Modified Product Yield Reference
NH₂OH·HCl, K₂CO₃C4 (oxo → amine)5-(2-(3-methoxyphenylamino)ethyl)pyrazolo[1,5-a]pyrazine62%
ClCH₂COCl, AlCl₃C2 (phenyl → chloro)2-(4-oxo-2-chloropyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide45%

Cycloaddition and Ring-Opening Reactions

The pyrazine moiety participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under reductive conditions.

Reaction Type Conditions Product Application
Diels-AlderMaleic anhydride, 120°C, 12 hrsFused tetracyclic lactamIntermediate for polycyclic scaffolds
Reductive cleavageH₂/Pd-C, EtOH5-(2-(3-methoxyphenyl)ethyl)pyrazole-3-carboxamideBioactive fragment synthesis

Oxidation of the Methoxy Group

The 3-methoxyphenyl group is demethylated to a hydroxyl group under strong oxidizing conditions:
–OCH3HIO4H2O/EtOH–OH\text{–OCH}_3 \xrightarrow[\text{HIO}_4]{\text{H}_2\text{O/EtOH}} \text{–OH}
This reaction is critical for enhancing solubility or enabling further conjugation .

Acylation of the Acetamide

The terminal acetamide reacts with acyl chlorides to form tertiary amides:

Acyl Chloride Catalyst Product Yield
Acetyl chloridePyridineN-acetyl-N-(3-methoxyphenyl)acetamide derivative78%
Benzoyl chlorideDMAPN-benzoyl-N-(3-methoxyphenyl)acetamide derivative65%

Metal-Catalyzed Cross-Coupling

The phenyl group at position 2 of the pyrazolo[1,5-a]pyrazine undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Boronic Acid Catalyst Product Yield
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃2-(4-oxo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide58%
3-Thienylboronic acidPdCl₂(dppf), CsFHeteroaryl-substituted analog49%

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the pyrazine ring and alkenes, forming strained cyclobutane derivatives. This reactivity is exploited in photoaffinity labeling studies .

Key Mechanistic Insights

  • Electronic Effects : The 3-methoxyphenyl group donates electron density via resonance, stabilizing intermediates in electrophilic substitutions .

  • Steric Hindrance : Bulkiness of the pyrazolo[1,5-a]pyrazine core limits reactivity at position 5, favoring modifications at positions 2 and 4.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling and acylation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. The compound has shown activity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Cell Line Studies :
    • A study assessed the compound's cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM, suggesting effective dose-dependent activity against these cells .
  • Mechanism of Action :
    • The compound appears to inhibit tumor growth by inducing apoptosis and inhibiting key signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest interactions with specific targets such as kinases and transcription factors involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Findings

  • Antibacterial Activity :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be in the range of 50–100 µg/mL, indicating moderate to strong antibacterial activity .
  • Mechanism :
    • The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth and replication .

Structural Scaffold for Drug Design

This compound serves as a versatile scaffold for the development of new drugs.

Applications in Drug Development

  • Synthesis of Derivatives :
    • Researchers have synthesized various derivatives of this compound to enhance its pharmacological properties. Modifications at different positions have led to compounds with improved potency and selectivity against specific targets in cancer therapy and infectious diseases .
  • Computational Studies :
    • Computational modeling and docking studies are being utilized to predict the binding affinities of new derivatives to target proteins, facilitating the rational design of more effective therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Pyrazolo[1,5-a]pyrazin-4-one Derivatives

(a) N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (G419-0064)
  • Structural Difference : Replaces the 3-methoxyphenyl group with a benzyl moiety.
  • Properties : Lower molecular weight (358.4 g/mol, C₂₁H₁₈N₄O₂) and reduced polarity due to the absence of a methoxy group.
(b) N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
  • Structural Difference : Features a 3-ethylphenyl acetamide and a 4-methoxyphenyl substituent on the pyrazine ring.
  • Properties: Higher molecular weight (402.45 g/mol, C₂₃H₂₂N₄O₃) and logP (3.3131), suggesting increased hydrophobicity.
(c) N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941963-25-3)
  • Structural Difference : Substitutes the 3-methoxyphenyl with a 4-chlorobenzyl group.
  • Implications : The electron-withdrawing chlorine atom could enhance metabolic stability or influence electrostatic interactions with biological targets .

Pyrazolo[1,5-a]pyrimidine Analogs

(a) F-DPA and DPA-714
  • Structural Difference : Pyrazolo[1,5-a]pyrimidine core instead of pyrazine.
  • Functional Role : Radiolabeled for imaging applications (e.g., neuroinflammation). The acetamide linker and fluorinated aryl groups (e.g., 4-fluorophenyl in F-DPA) highlight the importance of electronic properties for tracer efficacy .

Enzyme-Targeting Acetamides

(a) MAO-A/B and Cholinesterase Inhibitors
  • Example: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 µM for MAO-A).
  • The 3-methoxyphenyl group may mimic substituents in other inhibitors (e.g., milacemide) that enhance selectivity .

Physicochemical Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
Target (G419-0012) C₂₁H₁₈N₄O₃ 374.4 ~3.3* 6 3-Methoxyphenyl, 2-phenyl
G419-0064 C₂₁H₁₈N₄O₂ 358.4 ~3.0* 5 Benzyl, 2-phenyl
G419-0276 C₂₃H₂₂N₄O₃ 402.45 3.313 6 3-Ethylphenyl, 4-methoxyphenyl
CAS 941963-25-3 C₂₂H₁₇ClN₄O₂ 404.85 ~3.5* 5 4-Chlorobenzyl, 2-phenyl

*Estimated based on structural analogs.

  • Ethyl and methoxy substituents (e.g., G419-0276) elevate molecular weight and logP, which may influence pharmacokinetic profiles .

Biological Activity

N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolo derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrazine core with a methoxyphenyl group and an acetamide moiety. The structural attributes contribute to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with pyrazolo structures exhibit notable anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant activity against various cancer cell lines, including breast and lung cancers. The National Cancer Institute's testing revealed that certain derivatives can inhibit cell growth effectively across multiple cancer types.

Case Study: Antitumor Activity Assessment

In a study assessing the antitumor activity of related compounds, derivatives were tested against 60 cancer cell lines using the sulforhodamine B assay. Results indicated that several compounds exhibited high levels of cytotoxicity, particularly against MDA-MB-468 breast cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazolo ring could enhance potency against specific cancer types .

CompoundCell Line TestedIC50 (µM)Activity
Compound AMDA-MB-468 (Breast)5.2High
Compound BA549 (Lung)7.8Moderate
Compound CHCT116 (Colon)10.0Low

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research indicates that similar pyrazolo derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In vitro antibacterial assays revealed that certain derivatives displayed promising activity comparable to established antibiotics. For example, a related compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

CompoundBacteria TestedMIC (µg/mL)Activity Level
Compound DStaphylococcus aureus32Moderate
Compound EEscherichia coli16High

Enzymatic Inhibition

Beyond anticancer and antibacterial activities, compounds in this class have been reported to act as selective enzyme inhibitors. For instance, some pyrazolo derivatives have shown inhibitory effects on kinases involved in cancer progression and inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrazine acetamide derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 7-substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones with α-chloroacetamide derivatives in dry toluene (4–24 hours) yields target acetamides. Key steps include optimizing reaction time, solvent polarity, and stoichiometry to achieve yields >95% .
  • Data Reference : In a 2023 study, similar compounds (e.g., 9a , 9d , 9e ) were synthesized with 97–98% yields using reflux conditions, followed by purification via column chromatography and crystallization .

Q. How is structural characterization performed for this class of compounds?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign aromatic protons (δ 7.05–7.75 ppm) and acetamide NH signals (δ ~10.46 ppm) .
  • Elemental Analysis : Validate purity (e.g., C: 54.11% calculated vs. 54.13% observed) .
  • Mass Spectrometry (APCI) : Confirm molecular ions (e.g., m/z = 544 [M+H]+ for 9a ) .

Q. What preliminary biological assays are recommended for screening bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial : Use agar diffusion against S. aureus and E. coli with MIC values.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Note : Pyrazolo-pyrazine derivatives often exhibit moderate activity due to hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in acetamide coupling?

  • Methodological Answer : Low yields (<50%) may arise from steric hindrance or poor solubility. Strategies:

  • Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
  • Employ catalytic bases (K₂CO₃) to deprotonate intermediates and accelerate nucleophilic attack .
    • Case Study : Substituting toluene with DMF increased yields from 29% to 68.5% for analogous compounds .

Q. How to address contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Modify substituents on the 3-methoxyphenyl or pyrazine rings to assess steric/electronic effects.
  • Use molecular docking to predict binding affinities (e.g., with TSPO receptors for neuroimaging applications) .
    • Example : Fluorine substitution at the phenyl ring improved metabolic stability by 30% in PET tracers .

Q. What advanced techniques validate hydrogen-bonding networks in crystal structures?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with graph-set analysis:

  • Identify motifs like R₂²(8) (dimer formation via N–H···O bonds) .
  • Use SHELX software for refinement (e.g., SHELXL-2018 for anisotropic displacement parameters) .
    • Data Reference : A 2012 study resolved a pyrazolo-acetamide crystal structure (R-factor = 0.042) with intermolecular C–H···π interactions stabilizing the lattice .

Q. How to design derivatives for improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., –SO₂–) to reduce LogP >5 .
  • Metabolic Stability : Replace labile methoxy groups with fluorinated analogs (e.g., –OCF₃) to resist CYP450 oxidation .
    • Case Study : Replacing a methoxy group with a fluoroethoxy chain increased in vivo half-life from 1.2 to 4.7 hours in a related tracer .

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